Co-Elution and Precise Mass Shift for Accurate LC-MS/MS Quantification
As a deuterated analog, O-Desethyl-O-propyl Methisosildenafil-d4 co-elutes with its non-deuterated counterpart but is distinguishable by a +4 Da mass shift. In a validated LC-MS/MS method for human plasma, the MRM transition for the target analyte was 503.6 → 311.2, while the internal standard (d4) transition was 507.6 → 311.2, enabling specific and interference-free quantification . This contrasts with using a non-deuterated analog like Methisosildenafil, which would have different retention times and potential cross-talk with the analyte signal.
| Evidence Dimension | Mass shift and co-elution for MRM quantification |
|---|---|
| Target Compound Data | MRM transition 507.6 → 311.2 (d4) |
| Comparator Or Baseline | Non-deuterated O-Desethyl-O-propyl Methisosildenafil: MRM 503.6 → 311.2 |
| Quantified Difference | Precursor ion mass difference of +4 Da, enabling baseline resolution in MS detection without chromatographic separation |
| Conditions | LC-MS/MS with ESI positive mode, C18 column |
Why This Matters
The +4 Da mass shift ensures that the internal standard signal does not interfere with the analyte signal, which is critical for achieving the low ng/mL sensitivity required in pharmacokinetic studies.
